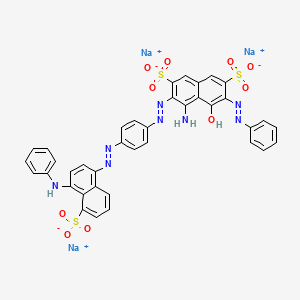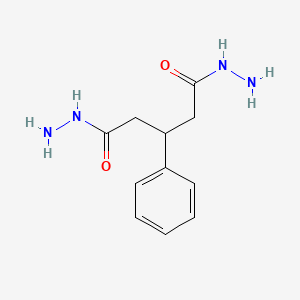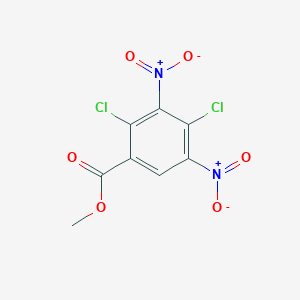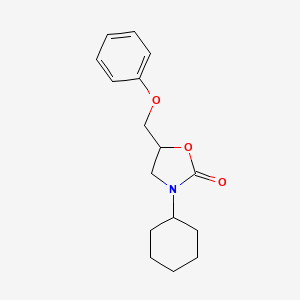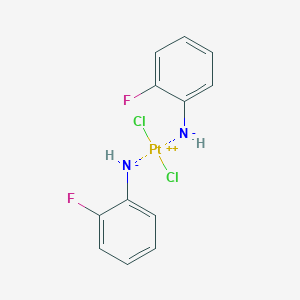
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione is an organic compound with the molecular formula C18H10O4 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon This compound is known for its unique chemical structure, which includes hydroxyl groups at positions 6 and 11, and a methyl group at position 8
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the oxidation of 8-methyl-7,10-dihydrotetracene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups at positions 6 and 11 can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,11-Dihydroxy-5,12-naphthacenedione
- 8-Acetyl-6,11-dihydroxynaphthacene-5,12-dione
- 6,13-Pentacenequinone
Uniqueness
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione is unique due to the presence of a methyl group at position 8, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
69448-11-9 |
|---|---|
Molekularformel |
C19H14O4 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
6,11-dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C19H14O4/c1-9-6-7-12-13(8-9)19(23)15-14(18(12)22)16(20)10-4-2-3-5-11(10)17(15)21/h2-6,22-23H,7-8H2,1H3 |
InChI-Schlüssel |
CVUKZVQGTFEMRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)

![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
